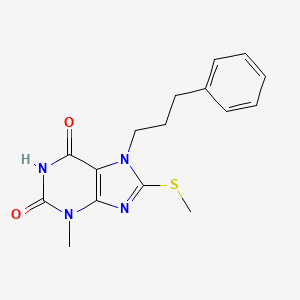

![molecular formula C16H11N3 B6419903 3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1031967-61-9](/img/structure/B6419903.png)

3-phenyl-1H-pyrazolo[4,3-c]quinoline

概要

説明

3-Phenyl-1H-pyrazolo[4,3-c]quinoline is a type of azaheterocyclic compound. It is a three-membered system composed of a pyrazole and quinoline fragment . This compound can be modified with a number of substituents that greatly influence its physical, photophysical, and biological properties .

Synthesis Analysis

The synthesis of this compound involves several methods. One of the main methods includes Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . Another method involves the use of palladium-catalyzed intramolecular C–N bond formation and concurrent hydrazine N–N bond fission .Molecular Structure Analysis

The molecular structure of this compound is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The chemical reactions involving this compound include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . In addition, palladium-catalyzed intramolecular C–N bond formation and concurrent hydrazine N–N bond fission have been used in the synthesis of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the retrieved sources. For detailed information, it would be best to refer to a dedicated chemical database or resource .科学的研究の応用

Optical and Quantum-Chemical Properties

- Optical Absorption and Quantum-Chemical Simulations : 1H-pyrazolo[4,3-c]quinoline derivatives show significant changes in absorption spectra upon substitution, which could be vital for optical applications (Koścień et al., 2003).

Regioselectivity in Chemical Reactions

- Alkylation and Theoretical Analysis of Regioselectivity : The interaction with alkylating agents leads to N1-substituted derivatives, demonstrating specific reaction patterns important for chemical synthesis (Savchenko et al., 2007).

Antimicrobial Applications

- Synthesis and Antimicrobial Activity : Newly synthesized pyrazolo[4,3-c]quinoline derivatives exhibit antimicrobial properties, making them potential candidates for pharmaceutical applications (El-Sayed & Aboul‐Enein, 2001).

Electroluminescent Device Applications

- Exploring Reversible Quenching of Fluorescence : Pyrazolo[4,3-c]quinoline derivatives are efficient organic fluorescent materials, suitable for use in light-emitting devices (Mu et al., 2010).

Synthesis Methodology

- Novel Synthesis Approaches : Studies report novel and efficient synthesis methods for 1H-pyrazolo[4,3-c]quinolines, which can be significant for large-scale production in various fields (Chaczatrian et al., 2004).

Safety and Hazards

将来の方向性

The future directions for the study of 3-Phenyl-1H-pyrazolo[4,3-c]quinoline could involve further exploration of its synthesis methods, as well as its physical, photophysical, and biological properties . Additionally, the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats could be a promising area of research .

作用機序

Target of Action

Related compounds such as quinolinyl-pyrazoles have been shown to inhibit class ii c-met

Mode of Action

It’s known that related compounds can inhibit the protein expression of inos in cells . This suggests that 3-Phenyl-1H-Pyrazolo[4,3-c]Quinoline may interact with its targets to inhibit certain protein expressions, leading to changes in cellular functions.

Biochemical Pathways

Related compounds have been shown to inhibit the protein expression of inos , which plays a role in the production of nitric oxide, a key player in several biochemical pathways.

Result of Action

Related compounds have shown inhibitory effects on protein expression in cells , suggesting that this compound may have similar effects.

生化学分析

Biochemical Properties

It is known that the pyrazoloquinoline core can interact with various enzymes and proteins

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been studied for their interactions with enzymes or cofactors, and their effects on metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been studied for their interactions with transporters or binding proteins, and their effects on localization or accumulation .

Subcellular Localization

Related compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

特性

IUPAC Name |

3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c1-2-6-11(7-3-1)15-13-10-17-14-9-5-4-8-12(14)16(13)19-18-15/h1-10H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAHTMBEKSNPRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C=NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B6419832.png)

![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide](/img/structure/B6419847.png)

![7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline](/img/structure/B6419849.png)

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6419860.png)

![8-(2-ethoxyethyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419866.png)

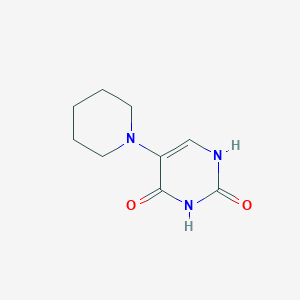

![7,8-dimethyl-4-[(piperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6419871.png)

![ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B6419873.png)

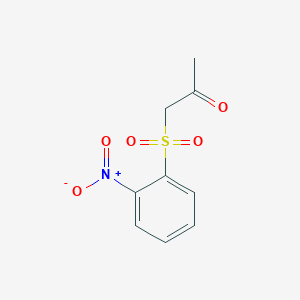

![N-(4-fluorophenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B6419882.png)

![7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6419895.png)

![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6419912.png)

![2-{[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B6419928.png)